molecular formula C20H25NO B336547 4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide

4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B336547
M. Wt: 295.4 g/mol
InChI Key: KUNDUABDLOQNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 2-isopropylaniline.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 4-tert-butylbenzoic acid with 2-isopropylaniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Medicine: Benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound may find applications in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide depends on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-isopropylphenyl)-4-tert-butylbenzamide: A structural isomer with similar functional groups but different spatial arrangement.

    4-tert-Butyl-N-phenylbenzamide: Lacks the isopropyl group, which may affect its chemical properties and applications.

    N-(2-isopropylphenyl)benzamide: Similar structure but without the tert-butyl group.

Uniqueness

4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both tert-butyl and isopropyl-phenyl groups, which may confer distinct steric and electronic properties

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C20H25NO/c1-14(2)17-8-6-7-9-18(17)21-19(22)15-10-12-16(13-11-15)20(3,4)5/h6-14H,1-5H3,(H,21,22)

InChI Key

KUNDUABDLOQNMH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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